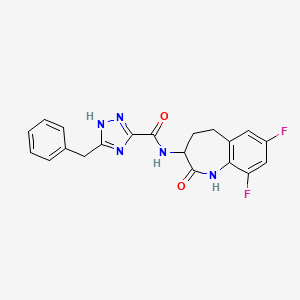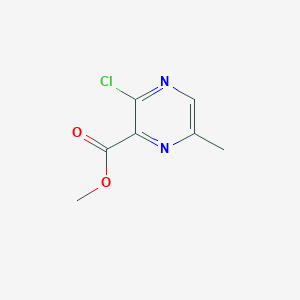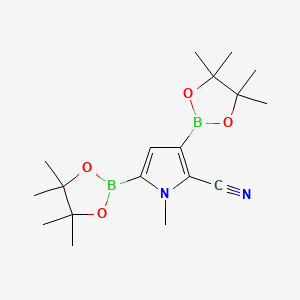
1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile is a complex organic compound that features a pyrrole ring substituted with boron-containing groups
Métodos De Preparación
The synthesis of 1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile typically involves the reaction of a pyrrole derivative with boronic esters. The reaction conditions often include the use of catalysts such as palladium complexes to facilitate the formation of the boron-carbon bonds. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The boron groups can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The boron groups can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron atoms.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile exerts its effects involves the interaction of its boron groups with various molecular targets. In cross-coupling reactions, the boron atoms facilitate the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism, which involves the transmetalation of the boron group to a palladium catalyst, followed by reductive elimination to form the desired product .
Comparación Con Compuestos Similares
Similar compounds to 1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile include other boron-containing pyrrole derivatives. These compounds share similar reactivity patterns but may differ in their specific applications and properties. For example:
1,4-Bis(trimethylsilyl)benzene: Used as a precursor for silicon carbide coatings and as a standard in NMR spectroscopy.
4-Bromo-1-methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boron-containing compound with applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both boron and nitrile groups, which provide a versatile platform for further functionalization and application in various fields.
Propiedades
Fórmula molecular |
C18H28B2N2O4 |
|---|---|
Peso molecular |
358.1 g/mol |
Nombre IUPAC |
1-methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C18H28B2N2O4/c1-15(2)16(3,4)24-19(23-15)12-10-14(22(9)13(12)11-21)20-25-17(5,6)18(7,8)26-20/h10H,1-9H3 |
Clave InChI |
IZGDVIQKWGVAQZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N2C)C#N)B3OC(C(O3)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)
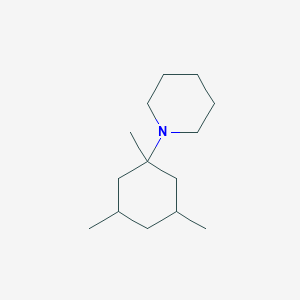
![3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea](/img/structure/B12514727.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester](/img/structure/B12514728.png)
![1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-](/img/structure/B12514732.png)
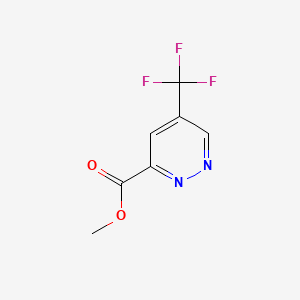
![tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate](/img/structure/B12514742.png)
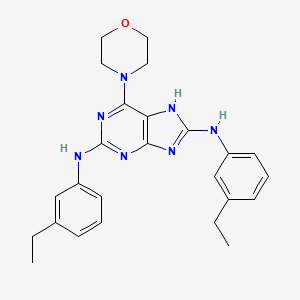


![Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B12514764.png)

